molecular formula C18H18N2O3 B4646897 4-(2-phenoxybutanoyl)-3,4-dihydro-2(1H)-quinoxalinone

4-(2-phenoxybutanoyl)-3,4-dihydro-2(1H)-quinoxalinone

Cat. No.: B4646897
M. Wt: 310.3 g/mol
InChI Key: AVTXIJIWBMDGCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-phenoxybutanoyl)-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of quinoxalinone derivatives and has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. In

Mechanism of Action

The exact mechanism of action of 4-(2-phenoxybutanoyl)-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, it has been proposed that the compound exerts its biological activities by regulating various signaling pathways in the cell. For example, it has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the cellular defense against oxidative stress. It also inhibits the nuclear factor-kappa B (NF-κB) pathway, which is responsible for the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). It also inhibits the production of pro-inflammatory cytokines such as IL-1β and TNF-α. Moreover, it has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2-phenoxybutanoyl)-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its potential therapeutic properties. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties, which make it a promising candidate for the development of new drugs. However, there are also some limitations associated with the use of this compound. For example, its low solubility in water may limit its bioavailability and make it difficult to administer in vivo. Moreover, further studies are needed to determine its toxicity and pharmacokinetics.

Future Directions

There are several future directions that could be explored in the research of 4-(2-phenoxybutanoyl)-3,4-dihydro-2(1H)-quinoxalinone. One possible direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases. Another direction is to explore the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds. Moreover, further studies are needed to determine its toxicity and pharmacokinetics in vivo to assess its safety and efficacy for clinical use.

Scientific Research Applications

4-(2-phenoxybutanoyl)-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential therapeutic properties. It has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. It also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Moreover, it has been shown to have anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Properties

IUPAC Name

4-(2-phenoxybutanoyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-2-16(23-13-8-4-3-5-9-13)18(22)20-12-17(21)19-14-10-6-7-11-15(14)20/h3-11,16H,2,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTXIJIWBMDGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CC(=O)NC2=CC=CC=C21)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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